N-sec-Butyl-N'-pyridin-4-ylmethyl-oxalamide
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Overview
Description
N-sec-Butyl-N’-pyridin-4-ylmethyl-oxalamide is an organic compound that belongs to the class of oxalamides Oxalamides are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-sec-Butyl-N’-pyridin-4-ylmethyl-oxalamide typically involves the reaction of sec-butylamine with pyridin-4-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Reaction of sec-butylamine with oxalyl chloride:
Addition of pyridin-4-ylmethylamine:
Industrial Production Methods
Industrial production methods for N-sec-Butyl-N’-pyridin-4-ylmethyl-oxalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-sec-Butyl-N’-pyridin-4-ylmethyl-oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalamide derivatives.
Reduction: Reduction reactions can convert the oxalamide group to amine groups.
Substitution: The pyridin-4-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxalamide derivatives with additional functional groups.
Reduction: Amine derivatives.
Substitution: Substituted pyridin-4-ylmethyl derivatives.
Scientific Research Applications
N-sec-Butyl-N’-pyridin-4-ylmethyl-oxalamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-sec-Butyl-N’-pyridin-4-ylmethyl-oxalamide involves its interaction with specific molecular targets. The pyridin-4-ylmethyl group can bind to metal ions, forming stable complexes that can modulate biological pathways. Additionally, the oxalamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(pyridin-3-ylmethyl)oxalamide: This compound has similar structural features but with pyridin-3-ylmethyl groups instead of pyridin-4-ylmethyl groups.
N,N’-bis(pyridin-2-ylmethyl)oxalamide: Another similar compound with pyridin-2-ylmethyl groups.
N-sec-Butyl-N’-pyridin-3-ylmethyl-oxalamide: Similar to the target compound but with a pyridin-3-ylmethyl group.
Uniqueness
N-sec-Butyl-N’-pyridin-4-ylmethyl-oxalamide is unique due to the specific positioning of the pyridin-4-ylmethyl group, which can influence its binding affinity and selectivity towards metal ions and biological targets. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-butan-2-yl-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-3-9(2)15-12(17)11(16)14-8-10-4-6-13-7-5-10/h4-7,9H,3,8H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHBEYXNPSTMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NCC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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